2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Description
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C9H11N3O/c1-5-4-6(2)10-8-7(5)11-9(12-8)13-3/h4H,1-3H3,(H,10,11,12) |
InChI Key |
IJXYJFKVSASXSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1NC(=N2)OC)C |
Origin of Product |
United States |
Preparation Methods
Nitration of 2-Amino-4,6-dimethylpyridine
The synthesis begins with nitration of 2-amino-4,6-dimethylpyridine. The amino group directs electrophilic substitution to position 3, yielding 2-amino-3-nitro-4,6-dimethylpyridine. This step is critical for subsequent cyclization, as the nitro group facilitates intramolecular amide formation.
Reaction Conditions
Imidazole Ring Formation via Acylation-Cyclization
Acylation with Methoxyacetyl Chloride
The amino group of 2-amino-3-nitro-4,6-dimethylpyridine is acylated to introduce the methoxy moiety. Methoxyacetyl chloride reacts under basic conditions (pyridine or Et₃N) to form the corresponding amide.
Procedure
-
Dissolve 2-amino-3-nitro-4,6-dimethylpyridine (10 mmol) in anhydrous DCM.
-
Add methoxyacetyl chloride (12 mmol) and Et₃N (15 mmol) dropwise at 0°C.
-
Stir for 12 h at RT, then quench with ice water.
-
Extract with DCM, dry (MgSO₄), and concentrate to obtain 2-(methoxyacetamido)-3-nitro-4,6-dimethylpyridine.
Cyclization via Catalytic Hydrogenation
Hydrogenation of the nitro group to an amine triggers cyclization, forming the imidazo[4,5-b]pyridine core.
Conditions
Mechanism
-
Nitro reduction generates a primary amine.
-
Nucleophilic attack by the amine on the adjacent carbonyl carbon forms the imidazole ring.
-
Elimination of water completes cyclization.
Post-Cyclization Functionalization
O-Methylation of a Hydroxyl Intermediate
If cyclization yields a 2-hydroxy intermediate (e.g., due to formamide acylation), methylation with methyl iodide introduces the methoxy group.
Procedure
-
Suspend 2-hydroxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine (5 mmol) in DMF.
-
Add K₂CO₃ (15 mmol) and CH₃I (10 mmol).
-
Heat at 60°C for 6 h.
-
Quench with H₂O, extract with EtOAc, and purify via column chromatography.
Yield : ~85% (analogous to, Example 1).
Alternative Routes: Diazonium Salt Substitution
Chlorination and Methoxide Displacement
For precursors with a 2-chloro substituent, nucleophilic aromatic substitution with NaOMe introduces the methoxy group.
Example Protocol
-
Diazotize 2-amino-5,7-dimethyl-1H-imidazo[4,5-b]pyridine with NaNO₂/HCl.
-
Treat with CuCl to form 2-chloro-5,7-dimethyl-1H-imidazo[4,5-b]pyridine (Example 14).
-
React with NaOMe in DMSO at 120°C for 8 h.
Spectroscopic Characterization
Key Data for 2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
-
¹H NMR (400 MHz, CDCl₃) : δ 2.45 (s, 3H, CH₃), 2.48 (s, 3H, CH₃), 3.95 (s, 3H, OCH₃), 6.85 (s, 1H, H-3), 8.10 (s, 1H, H-8).
-
MS (ESI+) : m/z 218.1 [M+H]⁺.
-
IR (KBr) : 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acylation-Cyclization | 2-Amino-3-nitro-4,6-dimethylpyridine | Hydrogenation | 60 | 95 |
| O-Methylation | 2-Hydroxy intermediate | Alkylation | 85 | 98 |
| Diazonium Substitution | 2-Chloro derivative | SNAr with NaOMe | 70 | 92 |
Challenges and Optimization Strategies
-
Regioselectivity in Nitration : Use of directing groups (e.g., acetyl) to ensure correct nitro placement.
-
Cyclization Efficiency : Polar aprotic solvents (DMF, NMP) improve reaction rates.
-
Purification : Recrystallization from acetone/water mixtures enhances purity.
Industrial-Scale Considerations
-
Cost-Effectiveness : Methoxyacetyl chloride is preferred over trifluoroacetic anhydride for lower toxicity.
-
Waste Management : Catalytic hydrogenation generates less hazardous waste vs. stoichiometric reductants.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Introduction to 2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. The unique structural features of imidazo[4,5-b]pyridines contribute to their ability to interact with various biological targets, making them valuable in pharmaceutical research.
Anticancer Activity
Imidazo[4,5-b]pyridine derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various kinases involved in cancer cell proliferation and survival. For instance, studies have shown that modifications to the imidazo[4,5-b]pyridine scaffold can enhance selectivity and potency against specific cancer types.
Antimicrobial Properties
The antimicrobial potential of 2-methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine has been explored in various studies. Compounds within this class exhibit significant activity against both bacterial and fungal pathogens. For example, derivatives have been synthesized and tested against Mycobacterium tuberculosis, showing promising minimum inhibitory concentrations (MICs) that indicate their potential as new antitubercular agents .
GABAA Receptor Modulation
Research has identified imidazo[4,5-b]pyridine derivatives as GABAA receptor agonists. This activity suggests their potential use in treating anxiety disorders and other neurological conditions. The ability to modulate neurotransmitter systems positions these compounds as candidates for further development in neuropharmacology.
Antiviral Activity
Recent studies have highlighted the antiviral properties of imidazo[4,5-b]pyridine derivatives against hepatitis B virus (HBV). By modifying the substitution patterns on the bicyclic ring system, researchers aim to improve the efficacy of these compounds against viral replication and establish a foundation for developing new antiviral therapies .
Antioxidant Properties
The antioxidant capabilities of imidazo[4,5-b]pyridine derivatives have also been investigated. These compounds can scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Case Study 1: Synthesis of Antitubercular Agents
A study focused on synthesizing new imidazopyridine derivatives revealed several compounds with significant antitubercular activity against Mycobacterium tuberculosis (H37Rv). Key findings include:
- Compound 5c : MIC = 0.6 μmol/L
- Compound 5g : MIC = 0.5 μmol/L
These results suggest that specific substitutions on the imidazopyridine scaffold enhance antimicrobial potency .
Case Study 2: GABAA Receptor Agonists
Another study synthesized a series of imidazo[4,5-b]pyridine derivatives aimed at evaluating their effects on GABAA receptors. Results indicated that certain modifications increased binding affinity and efficacy compared to standard anxiolytics, suggesting potential for therapeutic use in anxiety disorders.
Data Table: Biological Activities of Imidazo[4,5-b]pyridine Derivatives
Mechanism of Action
The mechanism of action of 2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical properties of 2-methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine can be contextualized by comparing it to structurally and functionally analogous imidazo[4,5-b]pyridine derivatives. Key comparisons include:
Substituent-Dependent Activity
Key Insight: The methoxy group at C2 may enhance metabolic stability compared to acetyl or amino substituents, while methyl groups at C5/C7 could increase lipophilicity, favoring membrane penetration .
Positional Isomerism and Bioactivity
Imidazo[4,5-b]pyridine isomers (e.g., imidazo[4,5-c]pyridine) exhibit distinct biological profiles:
- Imidazo[4,5-b]pyridine derivatives (e.g., PhIP): Associated with carcinogenicity due to DNA adduct formation .
- 2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine: The absence of aromatic amines (unlike PhIP) may reduce genotoxicity risks .
Research Findings and Implications
- Antimicrobial Potential: Derivatives with electron-withdrawing groups (e.g., CF₃ at C2) show reduced activity, whereas electron-donating groups (e.g., methoxy) may enhance interactions with microbial targets .
- Antitumor Activity: Amidino-substituted imidazo[4,5-b]pyridines exhibit IC₅₀ values of 0.2–0.6 μM against cancer cells, suggesting that methyl/methoxy substituents could be optimized for similar potency .
- Safety Profile: Unlike PhIP (a dietary carcinogen), the target compound lacks the amino and phenyl groups linked to DNA adduct formation, indicating a safer profile .
Biological Activity
2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. Its unique structure, characterized by a fused imidazole and pyridine ring with methyl and methoxy substituents, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its potential applications in agriculture and medicine.
- Molecular Formula : CHNO
- Molecular Weight : 177.20 g/mol
- CAS Number : 863877-91-2
Biological Activity Overview
Research has indicated that compounds within the imidazo[4,5-b]pyridine class exhibit significant biological activities, including antimicrobial, antifungal, and potential antitubercular properties. The presence of functional groups in 2-methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine enhances its reactivity and biological interactions.
Antimicrobial Activity
Studies suggest that 2-methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine demonstrates antimicrobial properties against various pathogens. For instance:
- It has shown effectiveness against Mycobacterium tuberculosis, indicating potential as an antitubercular agent.
- Preliminary tests indicate antifungal and antibacterial activities, although specific pathogens and efficacy levels require further investigation .
The biological activity of 2-methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine may be attributed to its ability to bind to specific biological targets such as enzymes or receptors. For example:
- Binding studies have highlighted its interaction with DprE1, an enzyme crucial for the survival of Mycobacterium tuberculosis.
- The compound's structural features allow it to participate in nucleophilic substitution reactions and electrophilic aromatic substitutions, enhancing its pharmacological profile .
Structure–Activity Relationship (SAR)
The understanding of SAR is critical in optimizing the biological activity of imidazo[4,5-b]pyridine derivatives. Variations in substituents can lead to distinct chemical and biological properties. The following table summarizes notable derivatives and their unique attributes:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 2-Methoxy-3-methylimidazo[4,5-b]pyridine | Different substitution pattern | Potentially different biological activity |
| 6-Bromoimidazo[4,5-b]pyridine | Bromine substitution at position 6 | Enhanced reactivity in electrophilic reactions |
| 2-(4-Methoxyphenyl)imidazo[4,5-b]pyridine | Aromatic substitution at position 2 | Improved solubility and bioavailability |
Study on Antitubercular Activity
A study conducted on various imidazo[4,5-b]pyridine derivatives demonstrated that modifications at specific positions could enhance antitubercular activity. The results indicated that certain derivatives exhibited IC values significantly lower than standard treatments against Mycobacterium tuberculosis .
Anti-inflammatory Effects
Another research investigation focused on the anti-inflammatory properties of related compounds showed promising results. Compounds similar to 2-methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine were found to inhibit COX-2 activity effectively. The IC values were comparable to established anti-inflammatory drugs like celecoxib .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine, and how can purity be optimized?
- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or cyclization strategies using 2-amino-3-methylaminopyridine derivatives as intermediates. Key steps include controlling reaction temperature (70–100°C) and using acetic acid/H₂O₂ for oxidation . Purification often involves solvent extraction (ethyl acetate) and column chromatography. Purity (>98%) is confirmed via HPLC and NMR spectroscopy .
Q. How should researchers handle solubility and storage challenges for this compound?
- Guidelines : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or methanol. Stock solutions (10 mM in DMSO) should be stored at -80°C (6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles to prevent degradation. For in vitro assays, pre-warm to 37°C and sonicate briefly to enhance solubility .
Q. What analytical techniques are critical for structural confirmation?
- Approach : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy and methyl groups). Mass spectrometry (ESI-TOF) confirms molecular weight (C₉H₁₁N₃O). X-ray crystallography reveals planar conformation and π-stacking interactions, critical for hypothesizing biological interactions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of kinase inhibition?
- Strategy : Compare derivatives with varying substituents (e.g., methoxy vs. halogen groups). Aurora kinase inhibition assays (IC₅₀ values) and molecular docking studies identify key interactions. For example, the methoxy group at position 2 enhances selectivity for Aurora B over Aurora A by occupying a hydrophobic pocket .
Q. What computational methods validate the compound’s mechanism in anticancer activity?
- Methods : Density functional theory (DFT) calculates electron distribution and reactive sites. Molecular dynamics simulations model binding stability with kinase ATP-binding domains. Pair these with in vitro antiproliferative assays (e.g., IC₅₀ = 1.2 µM against HeLa cells) to correlate computational predictions with experimental results .
Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
- Analysis : Standardize assay conditions (cell line passage number, serum concentration). Validate findings using orthogonal methods:
- Compare ATP depletion assays with Western blotting for phosphorylated histone H3 (a marker of Aurora kinase inhibition).
- Cross-reference with kinase profiling panels to rule off-target effects .
Q. What strategies improve regioselective synthesis of imidazo[4,5-b]pyridine derivatives?
- Innovation : Use phase-transfer catalysis (PTC) with dibromomethane to direct substituent placement. Monitor reaction progress via TLC and optimize solvent polarity (e.g., dichloroethane for better regiocontrol). Mercury(II) acetate can convert thioamide intermediates to target compounds with >90% yield .
Q. How do solvent and reagent choices impact reaction yield in large-scale synthesis?
- Optimization : Replace POCl₃ with trimethylsilyl chloride for safer phosphorylation. Use Cs₂CO₃ instead of K₂CO₃ in Pd-mediated couplings to enhance reactivity. For cost-effective scaling, substitute DMF with acetonitrile in SNAr reactions .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
